
Propoxybenzene
Overview
Description
Propoxybenzene, also known as phenyl propyl ether, is an organic compound with the molecular formula C₉H₁₂O. It is a colorless to slightly yellow liquid with a pleasant odor. The compound is used in various chemical applications due to its unique properties.
Biochemical Analysis
Biochemical Properties
Propoxybenzene interacts with various enzymes and proteins. For instance, it has been found to be metabolized by strains of Pseudomonas putida . These strains metabolize this compound through initial oxidation of the propyl side chain followed by beta-oxidation . The compound also undergoes initial oxidation of positions 2 and 3 of the aromatic nucleus .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism by specific strains of Pseudomonas putida . The compound undergoes initial oxidation of the propyl side chain and the aromatic nucleus, followed by beta-oxidation . This suggests that this compound may interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in specific metabolic pathways in certain strains of Pseudomonas putida . The compound undergoes initial oxidation of the propyl side chain and the aromatic nucleus, followed by beta-oxidation . This suggests that this compound interacts with various enzymes and cofactors in these metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propoxybenzene can be synthesized through the reaction of phenol with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound and potassium bromide as a byproduct .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored and controlled to maintain the desired temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Propoxybenzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenol and propionaldehyde.
Reduction: The compound can be reduced to form propylbenzene.
Substitution: this compound can undergo nucleophilic substitution reactions, where the propoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phenol and propionaldehyde.
Reduction: Propylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Propoxybenzene serves as a crucial building block in organic synthesis. It is utilized in the production of more complex organic molecules and polymers. Its structure allows for various chemical reactions, including substitution and coupling reactions, making it valuable in creating diverse chemical compounds.
Biological Research
Potential Biological Activities
Research has indicated that this compound derivatives may exhibit antimicrobial and anticancer properties. For instance, compounds like 1-allyloxy-4-propoxybenzene have been studied for their efficacy against pests such as Varroa mites, which are detrimental to honeybee populations. This compound has shown promise as a feeding deterrent and has been tested for its effects on the nervous systems of these mites without affecting acetylcholinesterase activity, hinting at a novel mechanism of action .
Pharmaceutical Applications
Drug Development
this compound derivatives are explored in pharmaceutical research as potential precursors for drug development. They have been implicated in creating compounds with therapeutic effects against various diseases, including cancer and infections. The structural versatility of this compound allows for modifications that can enhance biological activity and selectivity .
Industrial Applications
Solvent Use
In industrial settings, this compound is often employed as a solvent due to its ability to dissolve a wide range of organic compounds. Its high solvency power makes it suitable for applications in:
- Paints and Coatings: Enhancing the dispersion of pigments and resins, leading to improved performance and durability of coatings.
- Adhesives: Providing the necessary viscosity for adhesive formulations while improving adhesion properties.
- Cleaning Products: Effective in removing oils and greases due to its solvency characteristics.
Case Study 1: Efficacy Against Varroa Mites
A study conducted on 1-allyloxy-4-propoxybenzene demonstrated its effectiveness against Varroa destructor mites. In field tests, this compound showed significant acaricidal activity without affecting non-target organisms like honeybees, suggesting its potential as an environmentally friendly pest control agent .
Case Study 2: Antimicrobial Properties
Research on various this compound derivatives has highlighted their potential antimicrobial properties. For example, specific modifications have led to compounds that exhibit strong activity against bacterial strains resistant to conventional antibiotics .
Data Table: Summary of Applications
Application Area | Specific Use Cases | Notable Compounds |
---|---|---|
Chemical Synthesis | Building blocks for organic molecules | This compound derivatives |
Biological Research | Antimicrobial and anticancer properties | 1-allyloxy-4-propoxybenzene |
Pharmaceutical | Drug development | Various this compound derivatives |
Industrial Solvent | Paints, adhesives, cleaning products | This compound |
Mechanism of Action
The mechanism of action of propoxybenzene involves its interaction with various molecular targets. In biological systems, this compound can interact with enzymes and receptors, leading to changes in cellular functions. The exact pathways and targets depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Phenyl ethyl ether: Similar structure but with an ethyl group instead of a propyl group.
Phenyl methyl ether (anisole): Contains a methyl group instead of a propyl group.
Phenyl butyl ether: Contains a butyl group instead of a propyl group.
Uniqueness
Propoxybenzene is unique due to its specific propyl group, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable in certain applications where other ethers may not be suitable .
Biological Activity
Propoxybenzene, also known as propyl phenyl ether, is an aromatic compound with the chemical formula . This compound has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound features a benzene ring substituted with a propoxy group, which influences its reactivity and biological activity. The stable aromatic framework allows for various substitution reactions that can lead to the formation of reactive intermediates capable of interacting with biological molecules. The mechanism of action often involves the inhibition of key enzymes or interference with cellular pathways, which can result in antimicrobial or anticancer effects.
Antimicrobial Properties
Research has demonstrated that this compound and its derivatives exhibit significant antimicrobial activity against various bacterial strains. A study highlighted the effectiveness of certain alkoxybenzenes, including this compound derivatives, against pathogens such as Staphylococcus aureus and Escherichia coli. These compounds were shown to disrupt bacterial cell membranes, leading to cell lysis and death .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Bacteria | Zone of Inhibition (mm) |
---|---|---|
1-allyloxy-4-propoxybenzene | Staphylococcus aureus | 21 |
1,4-diallyloxybenzene | Escherichia coli | 19 |
1,4-dithis compound | Bordetella bronchiseptica | 22 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival. For instance, studies have shown that this compound can inhibit tumor growth in animal models by targeting specific oncogenic pathways .
Case Study 1: Varroa Mite Control
A significant application of this compound derivatives was observed in controlling Varroa destructor, a parasitic mite affecting honey bees. A study found that certain compounds within this class caused paralysis and death in adult mites without adversely affecting honey bee health. The mechanism was not linked to acetylcholinesterase inhibition, suggesting alternative pathways for the observed effects .
Case Study 2: Antioxidant Properties
In addition to its antimicrobial effects, this compound has been studied for its antioxidant properties. It was found to exhibit substantial free radical scavenging activity in vitro, suggesting potential applications in food preservation and as a dietary supplement .
Properties
IUPAC Name |
propoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNYFFJTZPIKFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060760 | |
Record name | Benzene, propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622-85-5 | |
Record name | Propoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, propoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl propyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propoxybenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBA82A8RYZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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